5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one
Description
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
6-chloro-3-ethyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H9ClN2O/c1-2-12-8-4-3-6(10)5-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13) |
InChI Key |
SZJVKHQNOWCSIC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)NC1=O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Ethyl Halides
The most widely reported method involves alkylation of 5-chloro-1H-benzimidazol-2(3H)-one using ethyl bromide or iodide in the presence of a base.
- Reactants :
- 5-Chloro-1H-benzimidazol-2(3H)-one (1.0 eq)
- Ethyl bromide (1.5 eq)
- Potassium carbonate (2.2 eq)
- Tetra-n-butylammonium bromide (TBAB, 0.1 eq) as a phase-transfer catalyst
- Solvent: Dimethylformamide (DMF)
Conditions :
- Stir at room temperature for 6–8 hours.
- Filter to remove salts, concentrate under reduced pressure, and purify via silica gel chromatography (ethyl acetate/hexane, 1:2).
Mechanism :
The base deprotonates the N–H group of the benzimidazolone, enabling nucleophilic attack on the ethyl halide. TBAB enhances reactivity by solubilizing inorganic ions in the organic phase.
Microwave-Assisted Alkylation
Microwave irradiation improves reaction efficiency and reduces time.
- Reactants :
- 5-Chloro-1H-benzimidazol-2(3H)-one (1.0 eq)
- Ethyl iodide (1.2 eq)
- Cesium carbonate (2.5 eq)
- Solvent: Acetonitrile
Conditions :
- Irradiate at 150 W, 100°C, for 20 minutes.
- Quench with water, extract with dichloromethane, and evaporate.
Cyclization of 4-Chloro-N-ethyl-o-phenylenediamine
Carbonylative Cyclization with Urea
This method constructs the benzimidazolone ring de novo from an ethyl-substituted diamine.
- Reactants :
- 4-Chloro-N-ethyl-o-phenylenediamine (1.0 eq)
- Urea (2.0 eq)
- Hydrochloric acid (conc., catalytic)
Conditions :
- Reflux in ethanol at 80°C for 12 hours.
- Neutralize with ammonia, filter, and recrystallize from ethanol.
Mechanism :
Urea acts as a carbonyl source, facilitating cyclization via intramolecular nucleophilic attack and elimination of ammonia.
Phosgene-Mediated Cyclization
For higher yields, phosgene (or triphosgene) introduces the carbonyl group efficiently.
- Reactants :
- 4-Chloro-N-ethyl-o-phenylenediamine (1.0 eq)
- Triphosgene (0.33 eq)
- Solvent: Tetrahydrofuran (THF)
Conditions :
- Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.
- Quench with aqueous sodium bicarbonate, extract with ethyl acetate, and concentrate.
Comparative Analysis of Methods
Characterization and Spectral Data
-
- δ 1.35 (t, J = 7.2 Hz, 3H, CH2CH3)
- δ 4.12 (q, J = 7.2 Hz, 2H, NCH2)
- δ 7.25–7.45 (m, 3H, aromatic)
- δ 10.45 (s, 1H, NH, exchangeable).
IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C–N stretch).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-ethyl-1H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-one derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
6-chloro-3-ethyl-1H-benzimidazol-2-one has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-3-ethyl-1H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It may also interact with nucleic acids, disrupting DNA or RNA synthesis and function .
Comparison with Similar Compounds
Substituent-Driven Activity Variations
The biological activity of benzoimidazolone derivatives is highly dependent on substitutions at positions 1, 3, and 3. Below is a comparative analysis of key analogues:
Structural and Functional Insights
Position 5 Modifications: Chlorine (Target Compound): Enhances electrophilicity and is critical for binding in enzyme inhibitors like PLD1/2. Halogenation at this position is common in kinase and phospholipase inhibitors . Sulfonamide (5b): Introduced in antitumor derivatives, sulfonamide groups improve solubility and hydrogen-bonding capacity, contributing to potent cytotoxicity (IC₅₀ = 2.6–9 µM against A549, HCC1937, and MDA-MB-468 cells) . Nitro Groups (Energetic Derivative): Replace chlorine in non-therapeutic applications, increasing detonation velocity (7.78 km/s vs. TNT’s 7.21 km/s) .
Position 1 Substituents :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one, and how can their efficiency be optimized?
- Answer : The synthesis typically involves alkylation of the benzimidazolone core. For example, reacting 1H-benzo[d]imidazol-2(3H)-one with ethyl bromide in the presence of tetra--butylammonium bromide (TBAB) as a phase-transfer catalyst under mild conditions (40–60°C, 6–12 hours) yields the target compound. Optimization includes adjusting molar ratios (1:1.2 for benzimidazolone:alkylating agent), solvent selection (e.g., DMF or acetone), and post-reaction purification via recrystallization from ethanol/water mixtures . For derivatives with longer alkyl chains (e.g., nonyl or dodecyl), similar methods are scalable, but reaction times may increase to 24 hours for complete conversion .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Answer : Key techniques include:
- H and C NMR : To confirm substitution patterns and alkyl chain integration (e.g., ethyl group signals at δ ~1.2–1.4 ppm for CH and δ ~4.0–4.3 ppm for CH) .
- IR spectroscopy : Detection of carbonyl (C=O) stretching vibrations at ~1700–1750 cm and N-H bonds at ~3200 cm .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] at m/z 211.05 for CHClNO) .
- Elemental analysis : Confirms purity (>95%) and stoichiometry .
Q. What are the key considerations in selecting reaction conditions for N-alkylation of benzimidazolone derivatives?
- Answer : Critical factors include:
- Catalyst : TBAB enhances reactivity in biphasic systems .
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature : Moderate heating (40–60°C) balances reaction rate and side-product formation.
- Alkylating agent : Ethyl bromide is preferred for short-chain derivatives; longer chains (e.g., dodecyl bromide) require extended reaction times .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Answer : Contradictions (e.g., ambiguous NMR signals or IR peaks) are addressed by:
- Cross-validation : Combining X-ray crystallography (definitive bond-length/angle data) with NMR/IR .
- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict spectroscopic profiles and optimize geometries .
- Comparative analysis : Reference to structurally similar compounds (e.g., 5-chloro-1-nonyl derivatives) to identify consistent spectral patterns .
Q. What crystallographic approaches are recommended for determining the three-dimensional structure, and how does SHELX software facilitate this?
- Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Data collection : High-resolution ( Å) data using Mo-Kα radiation.
- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen-bonding networks .
- Handling challenges : SHELXD/SHELXE resolve twinned data or partial disorder in alkyl chains . For example, the ethyl group in 5-chloro-1-ethyl derivatives shows rotational disorder, modeled using split positions .
Q. How to design experiments to evaluate the compound's cytotoxicity using in vitro models?
- Answer :
- Cell lines : Use human cancer lines (e.g., MDA-MB-231) for SRB assays, which quantify cell viability via protein content .
- Dose-response : Test concentrations (e.g., 0.1–100 µM) over 48–72 hours; calculate GI values.
- Controls : Include untreated cells and reference drugs (e.g., chloroquine) .
- Mechanistic studies : Combine with apoptosis assays (Annexin V/PI staining) to differentiate cytostatic vs. cytotoxic effects.
Q. What strategies are effective in studying metabolic stability and potential metabolites?
- Answer :
- In vitro models : Incubate with liver microsomes (human/rat) and NADPH cofactors at 37°C for 1–4 hours .
- Analytical methods : LC-MS/MS (Q-TOF) identifies metabolites via accurate mass shifts (e.g., +16 Da for hydroxylation) .
- Metabolite prediction : Compare with structurally related drugs like domperidone, where 5-chloro derivatives undergo oxidative dealkylation or piperidine ring modification .
Q. How can researchers address low yields in multi-step synthesis routes involving nitration reactions?
- Answer : For nitro derivatives (e.g., 5-amino-1,3,6-trinitro analogs):
- Protection/deprotection : Use acetyl groups to shield reactive sites during nitration (HSO/HNO, 0°C), improving yield from 11% to 48% .
- Step monitoring : TLC/HPLC tracks intermediate purity; repurify before subsequent steps.
- Alternative nitrating agents : Acetyl nitrate or NOBF reduces side reactions in sensitive substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
